4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Description
This compound is a carbohydrazide derivative featuring a 1-methyl-1H-pyrrole core substituted with a 2,4-dichlorobenzoyl group at the 4-position. The hydrazide moiety is further modified with an ethanimidoyl linker bearing a 4-fluorophenoxy substituent. Its structure integrates electron-withdrawing groups (2,4-dichloro, 4-fluoro) and aromatic systems, which are common in bioactive molecules targeting enzymes or receptors. While direct biological data for this compound is unavailable in the provided evidence, its structural motifs align with antimicrobial, anticancer, and enzyme-inhibitory agents reported in literature .
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN4O3/c1-28-10-12(20(29)16-7-2-13(22)9-17(16)23)8-18(28)21(30)27-26-19(25)11-31-15-5-3-14(24)4-6-15/h2-10H,11H2,1H3,(H2,25,26)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJUYPFCEMAMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN=C(COC2=CC=C(C=C2)F)N)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1C(=O)N/N=C(/COC2=CC=C(C=C2)F)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide belongs to a class of pyrrole derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment and antifungal properties. This article explores its synthesis, biological activity, and potential applications based on available research findings.
Synthesis
The synthesis of pyrrole derivatives often involves the condensation of various aldehydes with hydrazines. In the case of this compound, a specific method of synthesis was employed that resulted in high yields and purity. The detailed synthetic pathway typically includes:
- Formation of the Pyrrole Ring : Utilizing 1-methyl-1H-pyrrole as a starting material.
- Introduction of Functional Groups : The incorporation of dichlorobenzoyl and fluorophenoxy groups through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated its effects on various tumor cell lines:
- Cytotoxicity : The compound showed an IC50 value of approximately 44.63 ± 3.51 µM against human melanoma cells, indicating potent cytotoxic effects comparable to standard chemotherapeutics like Carboplatin and Temozolomide .
- Mechanism of Action : It induces apoptosis and causes cell cycle arrest primarily in the S phase. This was evidenced by an increase in apoptotic cell populations by 50% compared to controls after 48 hours of treatment .
Antifungal Activity
The compound also displayed promising antifungal properties:
- Minimum Inhibitory Concentration (MIC) : In antifungal assays, it exhibited MIC values significantly lower than those of standard antifungal agents like fluconazole, suggesting strong antifungal efficacy against various strains .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Melanoma Cells :
- Antifungal Efficacy :
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
4-Chloro-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide (CAS 1254110-95-6)
- Structure : Differs in the absence of the 1-methyl group on the pyrrole ring and substitution of the 2,4-dichlorobenzoyl with a 4-chlorobenzylidene group.
- Synthesis : Prepared via condensation of 4-chloropyrrole-2-carbohydrazide with 4-chlorobenzaldehyde, contrasting with the multi-step nucleophilic addition and alkylation used for the target compound .
- Key Spectral Data : IR bands for C=O (1660–1680 cm⁻¹) and NH (3150–3319 cm⁻¹) align with the target compound, but lacks C=S vibrations (1243–1258 cm⁻¹) seen in intermediate hydrazinecarbothioamides .
N'-[2-(4-Chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}thiophene-2-carbohydrazide
- Structure : Replaces the pyrrole core with a thiophene ring and introduces a trifluoromethylbenzyloxy group.
- Electronic Effects : The CF₃ group enhances lipophilicity and electron-withdrawing effects compared to the target compound’s dichlorobenzoyl group .
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS 1024183-79-6)
- Structure: Incorporates a piperidinyl-sulfonyl group instead of the fluorophenoxy-ethanimidoyl chain.
Contrast with Analogues :
Tabulated Comparison of Key Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
